

Ferulenol solubility in DMSO and other lab solvents

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Compound of Interest		
Compound Name:	Ferulenol	
Cat. No.:	B560370	Get Quote

Ferulenol: Application Notes for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Ferulenol is a prenylated 4-hydroxycoumarin originally isolated from the plant Ferula communis. This natural compound has garnered significant interest within the scientific community due to its diverse biological activities. Research has demonstrated its potential as an anticancer agent, an inhibitor of mitochondrial respiration, and a modulator of microtubule dynamics.[1][2] These properties make **ferulenol** a valuable tool for studies in oncology, cell biology, and bioenergetics. This document provides essential information on the solubility of **ferulenol** in common laboratory solvents, detailed protocols for its use in experimental settings, and an overview of its known mechanism of action.

Physicochemical Properties

Molecular Formula: C24H30O3

Molecular Weight: 366.5 g/mol [1]

Appearance: Off-white solid[3][4]

Solubility Data



Ferulenol is a lipophilic compound that is readily soluble in various organic solvents but exhibits poor solubility in aqueous solutions. For experimental purposes, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent, which can then be diluted to the final working concentration in aqueous buffers or cell culture media. It is crucial to ensure that the final concentration of the organic solvent in the assay is minimal to avoid any solvent-induced artifacts.

The following table summarizes the solubility of **ferulenol** in common laboratory solvents.

Solvent	Solubility	Molar Concentration (at max solubility)	Notes
DMSO	~3.7 mg/mL	~10 mM	Based on calculations from stock solution preparation data.[5] Ferulenol is readily soluble in DMSO.[3][4]
Ethanol	Soluble	Not Quantified	Qualitative data indicates solubility.[1] [5]
Methanol	Soluble	Not Quantified	Qualitative data indicates solubility.[1]
Water	Insoluble/Sparingly Soluble	Not Applicable	As a lipophilic compound, ferulenol has very low solubility in aqueous solutions.

Note on Stock Solutions: When preparing stock solutions, it is advisable to use anhydrous grade solvents to prevent hydrolysis of the compound. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5]

Experimental Protocols



Preparation of Ferulenol Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **ferulenol** in DMSO.

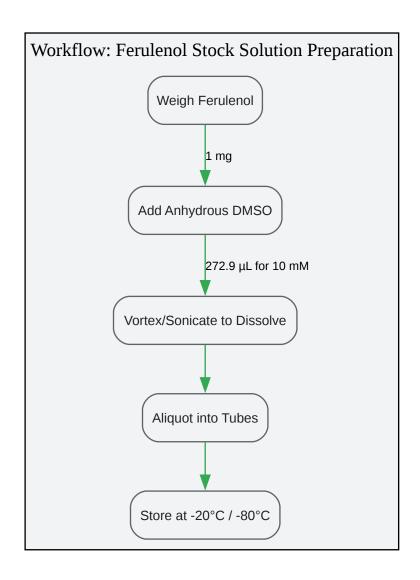
Materials:

- Ferulenol (solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated analytical balance

Procedure:

- Tare a sterile microcentrifuge tube on a calibrated analytical balance.
- Carefully weigh 1 mg of **ferulenol** into the microcentrifuge tube.
- Add 272.9 μL of anhydrous DMSO to the tube.[5]
- Cap the tube securely and vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath may aid in dissolution.
- Visually inspect the solution to ensure there are no visible particles.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[5]





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Workflow for preparing a 10 mM ferulenol stock solution in DMSO.

Cell Viability Assay using MTT

This protocol provides a general guideline for assessing the cytotoxic effects of **ferulenol** on a cancer cell line (e.g., MCF-7 breast cancer cells) using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

Cancer cell line (e.g., MCF-7)



- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- Ferulenol stock solution (10 mM in DMSO)
- MTT solution (5 mg/mL in PBS)
- DMSO (for formazan dissolution)
- Phosphate-buffered saline (PBS)
- · Multichannel pipette
- Plate reader

Procedure:

- · Cell Seeding:
 - Trypsinize and count the cells.
 - \circ Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium.
 - Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **ferulenol** from the 10 mM stock solution in complete medium to achieve final concentrations ranging from 1 μM to 100 μM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest **ferulenol** concentration).
 - Carefully remove the medium from the wells and add 100 μL of the prepared ferulenol dilutions or vehicle control.
 - Incubate the plate for another 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.



MTT Assay:

- After the incubation period, add 10 μL of MTT solution to each well.
- Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
- Carefully remove the medium containing MTT.
- Add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a plate reader.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Mechanism of Action: Inhibition of Mitochondrial Respiration and Induction of Apoptosis

Ferulenol exerts its biological effects through multiple mechanisms, with a primary impact on mitochondrial function and the induction of apoptosis.

Inhibition of Mitochondrial Complex II:

Ferulenol has been identified as a potent inhibitor of the mitochondrial electron transport chain. Specifically, it targets Complex II (Succinate-Ubiquinone Reductase), inhibiting its activity.[1] This inhibition disrupts the flow of electrons from succinate to ubiquinone, thereby impairing cellular respiration and ATP production. The disruption of the electron transport chain can also lead to an increase in the production of reactive oxygen species (ROS), contributing to cellular stress and damage.

Induction of the Intrinsic Apoptotic Pathway:

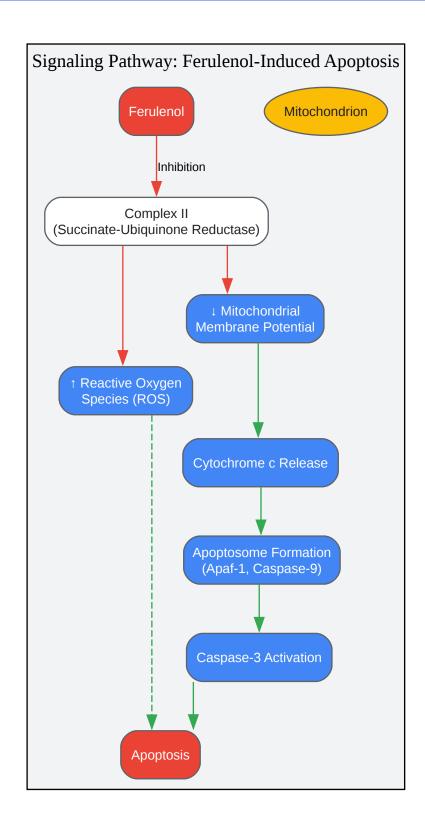


Methodological & Application

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The impairment of mitochondrial function by **ferulenol** is a key trigger for the intrinsic pathway of apoptosis. By inhibiting Complex II, **ferulenol** can lead to a decrease in the mitochondrial membrane potential.[2] This event is a critical step in the initiation of apoptosis, as it leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis. Furthermore, **ferulenol** has been reported to modulate the expression of Bcl-2 family proteins, promoting a pro-apoptotic state.





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Ferulenol inhibits Complex II, leading to mitochondrial dysfunction and apoptosis.



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